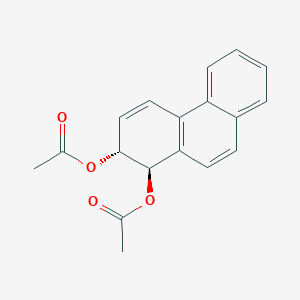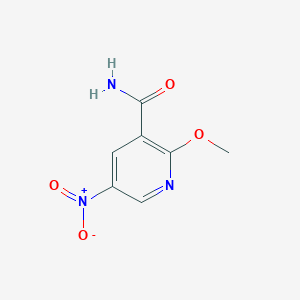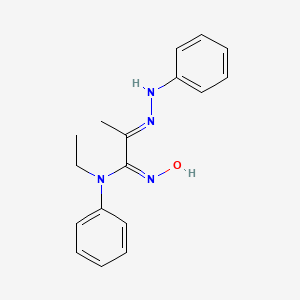![molecular formula C26H25NO7 B14598503 4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate CAS No. 59138-54-4](/img/structure/B14598503.png)
4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate is an organic compound with the molecular formula C20H12N2O8. It is a complex ester that features both nitrobenzoyl and hexyloxybenzoate groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate typically involves a multi-step process. One common method includes the esterification of 4-nitrobenzoic acid with 4-hydroxyphenyl 4-(hexyloxy)benzoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to yield the corresponding acids and alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Corresponding acids and alcohols.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Nitrobenzoyl)oxy]phenyl 4-nitrobenzoate
- 4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate
Uniqueness
4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .
Properties
CAS No. |
59138-54-4 |
|---|---|
Molecular Formula |
C26H25NO7 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
[4-(4-hexoxybenzoyl)oxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H25NO7/c1-2-3-4-5-18-32-22-12-8-20(9-13-22)26(29)34-24-16-14-23(15-17-24)33-25(28)19-6-10-21(11-7-19)27(30)31/h6-17H,2-5,18H2,1H3 |
InChI Key |
ZQNXIOFTAVFDAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)


![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)




